molecular formula C10H9N5S B293972 3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293972
M. Wt: 231.28 g/mol
InChI Key: VHZBEDBKOOSRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6-pyridin-2-yl-1,3,4-thiadiazole with ethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods also allow for better control over reaction conditions, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-Propyl-6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-Ethyl-6-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole

Uniqueness

3-Ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct biological activities

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

3-ethyl-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H9N5S/c1-2-8-12-13-10-15(8)14-9(16-10)7-5-3-4-6-11-7/h3-6H,2H2,1H3

InChI Key

VHZBEDBKOOSRFO-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC=N3

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=CC=N3

Origin of Product

United States

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